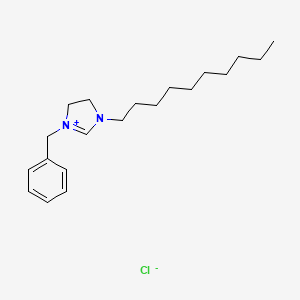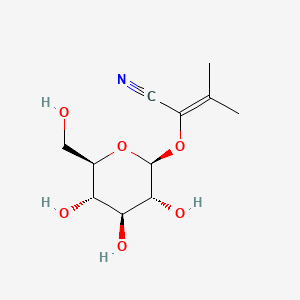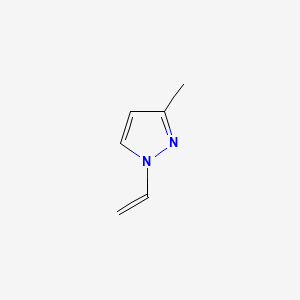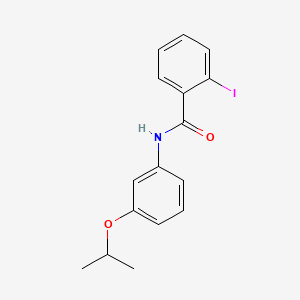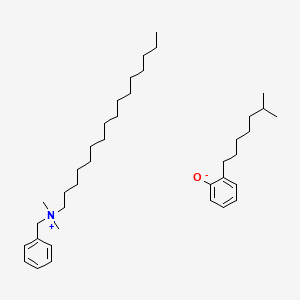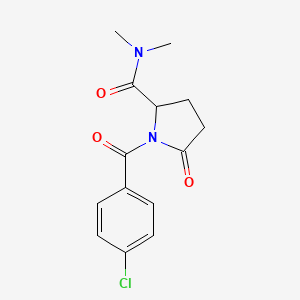
Einecs 287-456-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 287-456-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Einecs 287-456-6 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the selection of appropriate starting materials, reagents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and minimize by-products .
Industrial Production Methods: Industrial production of this compound is carried out on a larger scale, often in specialized chemical plants. The process involves the use of advanced equipment and technology to ensure consistent quality and efficiency. Key steps in the industrial production include raw material procurement, reaction setup, product isolation, and purification. Quality control measures are implemented at various stages to ensure compliance with regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions: Einecs 287-456-6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst type are optimized to achieve the desired transformation. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate under acidic conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structure and purity .
Applications De Recherche Scientifique
Einecs 287-456-6 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it may serve as a probe for studying biochemical pathways. In medicine, the compound could be investigated for its potential therapeutic properties. Additionally, it finds applications in the industry as an intermediate in the production of other chemicals .
Mécanisme D'action
The mechanism of action of Einecs 287-456-6 involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques .
Comparaison Avec Des Composés Similaires
Einecs 287-456-6 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups. The comparison can be based on various parameters such as reactivity, stability, and biological activity. For example, compounds with similar oxidation states or substitution patterns may exhibit comparable reactivity but differ in their specific applications .
List of Similar Compounds:- Benzalkonium Chloride
- Mercurous Oxide
- Bismuth Tetroxide
Conclusion
This compound is a versatile compound with significant importance in various scientific and industrial fields. Its preparation methods, chemical reactions, and applications make it a valuable substance for research and development. Understanding its mechanism of action and comparing it with similar compounds further enhances its utility and potential for future innovations.
Propriétés
Numéro CAS |
85508-30-1 |
|---|---|
Formule moléculaire |
C14H15ClN2O3 |
Poids moléculaire |
294.73 g/mol |
Nom IUPAC |
1-(4-chlorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H15ClN2O3/c1-16(2)14(20)11-7-8-12(18)17(11)13(19)9-3-5-10(15)6-4-9/h3-6,11H,7-8H2,1-2H3 |
Clé InChI |
UTVSYBBRNINNRF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1CCC(=O)N1C(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



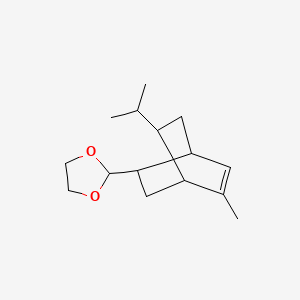
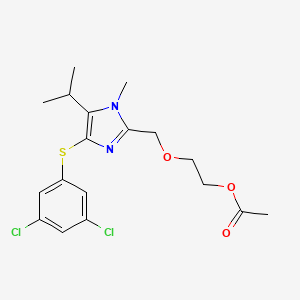
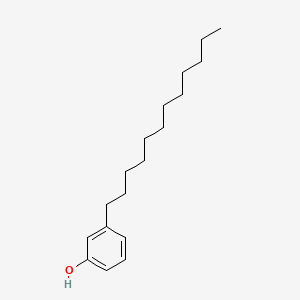



![3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate](/img/structure/B12674955.png)
